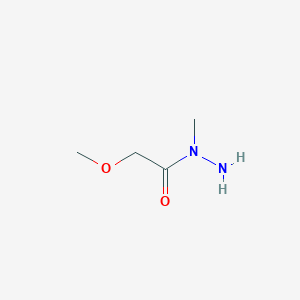
2-ethylthiane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethylthiane-3,5-dione, also known as 2-ethyltetrahydrofuran-3,5-dione (ETHFD), is an organic compound with a wide variety of applications in both scientific research and industrial processes. It is a cyclic ketone, which is an organic compound containing a carbonyl group within a ring structure. ETHFD is a colorless, volatile liquid with a sweet, fruity odor. It is insoluble in water but soluble in most organic solvents. ETHFD has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
ETHFD has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential applications in the field of biochemistry and physiology.
Wirkmechanismus
ETHFD is believed to act as a proton donor, which means it can transfer a proton from one molecule to another. This process is thought to facilitate the formation of bonds between molecules, which can lead to the formation of new compounds. It is also believed to act as an oxidizing agent, which means it can oxidize other molecules. This can lead to the formation of new products, such as alcohols, acids, and aldehydes.
Biochemical and Physiological Effects
ETHFD has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have an effect on the central nervous system, including the regulation of neurotransmitters and the modulation of pain signals.
Vorteile Und Einschränkungen Für Laborexperimente
ETHFD is a useful reagent for laboratory experiments due to its low cost and high reactivity. It is also relatively safe to use, as it does not produce toxic byproducts. However, it is volatile and flammable, and must be handled with care. In addition, it is not soluble in water, so it must be used in a solvent such as ethanol or dichloromethane.
Zukünftige Richtungen
ETHFD has a wide range of potential applications in scientific research and industrial processes. Future research should focus on its potential applications in biochemistry and physiology, as well as its potential to be used in the synthesis of new compounds. In addition, further research should be conducted on the mechanism of action of ETHFD, as well as its effects on biochemical and physiological processes. Finally, research should be conducted on the development of new methods for synthesizing ETHFD, as well as new ways to use it in laboratory experiments.
Synthesemethoden
ETHFD is produced from the oxidation of ethylene glycol and ethylene glycol monoethyl ether. The reaction is typically conducted in the presence of a catalyst, such as copper, palladium, or platinum. The reaction is carried out at temperatures between 100 and 200°C and at pressures between 1 and 2 atmospheres. The product is then purified by distillation or crystallization.
Eigenschaften
IUPAC Name |
2-ethylthiane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-2-7-6(9)3-5(8)4-10-7/h7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWDHJPUOLFPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)CC(=O)CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)


![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)
![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)


![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)





